molecular formula C9H14O3 B13112443 tert-Butyl2,5-dihydrofuran-2-carboxylate

tert-Butyl2,5-dihydrofuran-2-carboxylate

Cat. No.: B13112443
M. Wt: 170.21 g/mol
InChI Key: DMDCAABFZOYBMY-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dihydrofuran-2-carboxylate is an organic compound with the molecular formula C9H14O3. It has garnered significant interest in the scientific community due to its unique physical and chemical properties. This compound is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-dihydrofuran-2-carboxylate typically involves the reaction of furan derivatives with tert-butyl esters. One common method includes the reaction of furan-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-Butyl 2,5-dihydrofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

tert-Butyl 2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-dihydrofuran-3-carboxylate
  • tert-Butyl furan-2-carboxylate
  • tert-Butyl furan-3-carboxylate

Uniqueness

tert-Butyl 2,5-dihydrofuran-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl 2,5-dihydrofuran-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-5,7H,6H2,1-3H3

InChI Key

DMDCAABFZOYBMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C=CCO1

Origin of Product

United States

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